(1-methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl fluoride
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Overview
Description
(1-methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl fluoride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is highly efficient and can be carried out under mild conditions, making it suitable for the synthesis of triazole derivatives.
Industrial Production Methods
Industrial production methods for triazole compounds often involve multi-step synthetic routes. These methods may include the use of various nitrogen sources and catalysts to facilitate the formation of the triazole ring . The specific conditions and reagents used can vary depending on the desired properties of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl fluoride can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The triazole ring can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases, acids, and various nucleophiles. Reaction conditions can range from mild to moderate temperatures, depending on the specific reaction being carried out .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted triazole derivatives .
Scientific Research Applications
(1-methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl fluoride involves its interaction with specific molecular targets. The triazole ring can form non-covalent interactions with enzymes and receptors, leading to various biological effects . The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another isomer of triazole with different nitrogen atom positions in the ring.
Fluconazole: A triazole antifungal drug with a similar triazole ring structure.
Voriconazole: Another antifungal agent with a triazole ring.
Uniqueness
(1-methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl fluoride is unique due to its specific combination of a triazole ring and a sulfonyl fluoride group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
2172029-58-0 |
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Molecular Formula |
C4H6FN3O2S |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
(1-methyltriazol-4-yl)methanesulfonyl fluoride |
InChI |
InChI=1S/C4H6FN3O2S/c1-8-2-4(6-7-8)3-11(5,9)10/h2H,3H2,1H3 |
InChI Key |
LMRBMOXUUXRGIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)CS(=O)(=O)F |
Purity |
95 |
Origin of Product |
United States |
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